diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)
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Overview
Description
(4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) is a chiral oxazoline-containing ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of chiral centers in organic molecules. The presence of the cyclopropane ring and the oxazoline moieties contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) typically involves the following steps:
Formation of the Cyclopropane Core: The cyclopropane ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Oxazoline Formation: The oxazoline rings are formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the cyclopropane core with the oxazoline moieties through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohol derivatives.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
(4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The chiral environment provided by the oxazoline rings induces asymmetry in the reaction products, making it valuable in asymmetric synthesis. The cyclopropane ring adds rigidity to the structure, enhancing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-Di-tert-butyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): Similar structure but with tert-butyl groups instead of isopropyl groups.
(4R,4’R)-Di-tert-butyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): Enantiomer of the above compound with tert-butyl groups.
Uniqueness
The uniqueness of (4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) lies in its specific chiral configuration and the presence of isopropyl groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C17H24N2O6 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
propan-2-yl 2-[1-(4-propan-2-yloxycarbonyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-9(2)24-13(20)11-7-22-15(18-11)17(5-6-17)16-19-12(8-23-16)14(21)25-10(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
JNHLVSXLRZSBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)C |
Origin of Product |
United States |
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